1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine
Description
This compound features a 1,3-oxazole core substituted at position 2 with a furan-2-yl group and at position 4 with a 4-methylphenylsulfonyl moiety. The 5-position is occupied by a 4-methylpiperidine ring.
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-5-7-16(8-6-14)27(23,24)19-20(22-11-9-15(2)10-12-22)26-18(21-19)17-4-3-13-25-17/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPFLVACIKWWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 386.47 g/mol
- IUPAC Name : 2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-oxazole
The structure includes a furan ring, an oxazole ring, and a piperidine moiety, which are known to impart various biological activities.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. The presence of the sulfonyl group and the piperidine nucleus has been linked to enhanced antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased neurotransmission, which is valuable in treating neurodegenerative diseases.
- Urease : Compounds derived from similar frameworks have demonstrated effectiveness in urease inhibition, which is relevant for treating infections caused by urease-producing bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related compounds have indicated that derivatives with oxazole and piperidine rings can inhibit tumor growth and induce apoptosis in cancer cells .
Hypoglycemic Effects
Piperidine derivatives have been studied for their ability to lower blood glucose levels, making them candidates for diabetes management . The specific mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial properties of various synthesized piperidine derivatives, including those with oxazole rings. The compound demonstrated an IC50 value of 6.28 µM against E. coli, indicating potent antibacterial activity compared to standard antibiotics .
Case Study 2: Enzyme Inhibition Evaluation
In vitro studies assessed the inhibition of AChE and urease by related compounds. The results showed that compounds with similar structural motifs exhibited competitive inhibition with IC50 values significantly lower than existing inhibitors .
Case Study 3: Anticancer Activity Investigation
Research into the anticancer effects of oxazole-containing compounds revealed that they could inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .
Summary Table of Biological Activities
| Activity | Mechanism | IC50 Value |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | 6.28 µM |
| Acetylcholinesterase Inhibition | Increased neurotransmission | TBD |
| Urease Inhibition | Reduction in ammonia production | TBD |
| Anticancer | Induction of apoptosis | TBD |
| Hypoglycemic | Enhanced insulin sensitivity | TBD |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Features
*Estimated based on structural similarity.
Key Observations :
- Position 2: Replacement of furan-2-yl with phenyl (e.g., 4-methylphenyl in ) or chlorophenyl (e.g., 3-chlorophenyl in ) alters electronic properties and steric bulk.
- Position 4 : The 4-methylphenylsulfonyl group is conserved in multiple analogues (), suggesting its role in stabilizing the oxazole ring or interacting with biological targets.
- Position 5 : Piperidine (target compound) vs. piperazine () or morpholine () affects basicity and solubility. Piperazine’s additional nitrogen may improve water solubility.
Challenges :
- Furan’s sensitivity to strong acids/bases may require mild conditions during synthesis.
- Steric hindrance from the 4-methylphenylsulfonyl group could slow reactions at position 4.
Physicochemical Properties (Predicted)
Table 2: Comparative Physicochemical Properties
*Predicted using analogous structures in .
Insights :
- The furan group marginally reduces LogP compared to chlorophenyl or fluorophenyl substituents.
- Piperidine’s pKa (~7.5) suggests partial protonation at physiological pH, influencing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
